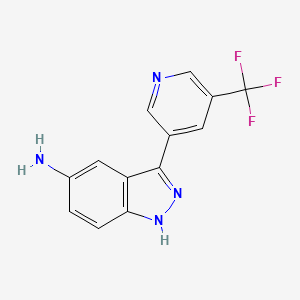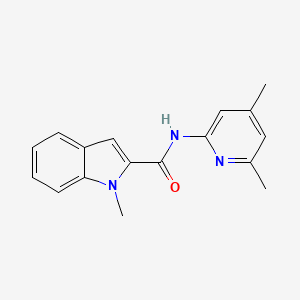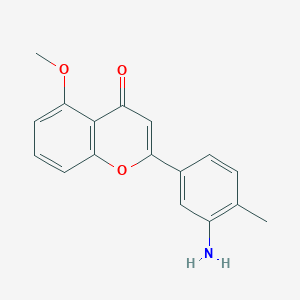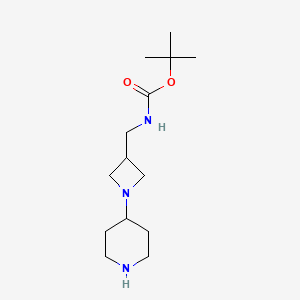
6-Bromo-4-chloro-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-2-methoxyquinoline is a heterocyclic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methoxyquinoline typically involves the bromination and chlorination of 2-methoxyquinoline. One common method includes the following steps:
Bromination: 2-methoxyquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group or reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 6-methoxy-4-chloro-2-methoxyquinoline .
Scientific Research Applications
6-Bromo-4-chloro-2-methoxyquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Material Science: This compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methoxyquinoline varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways can differ based on the specific derivative or analog used .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromo-4-chloroquinoline: Lacks the methoxy group, making it less polar.
4-Chloro-2-methoxyquinoline: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
6-Bromo-4-chloro-2-methoxyquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and allow for diverse chemical modifications. The methoxy group also contributes to its solubility and interaction with biological targets .
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-5-8(12)7-4-6(11)2-3-9(7)13-10/h2-5H,1H3 |
InChI Key |
YWRQMLNEJCIMGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


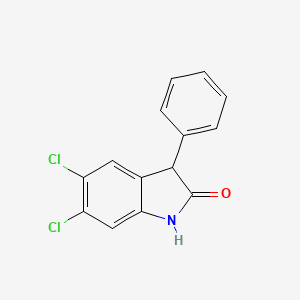
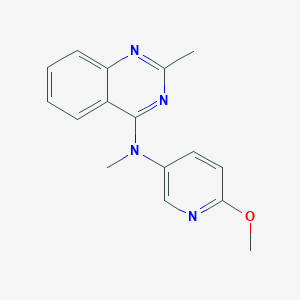

![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)

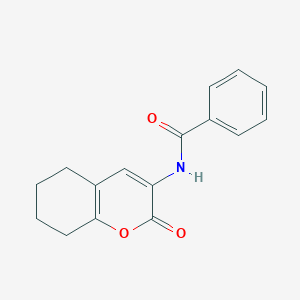
![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
